

Proper storage and handling to ensure ATTO 590 biotin stability.

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Compound of Interest

Compound Name: **ATTO 590 biotin**

Cat. No.: **B12386210**

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ATTO 590 Biotin Stability & Handling: A Technical Resource

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of **ATTO 590 biotin** to ensure its stability and optimal performance in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I store **ATTO 590 biotin** upon receipt?

ATTO 590 biotin is shipped at ambient temperature as a lyophilized solid. Upon receipt, it should be stored at -20°C, protected from light and moisture.[1][2] Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent moisture condensation, which can compromise the stability of the compound.[1][2]

Q2: What is the shelf-life of **ATTO 590 biotin**?

When stored correctly as a solid at -20°C and protected from light and moisture, **ATTO 590 biotin** is stable for at least three years.[1][2]

Q3: How should I prepare a stock solution of **ATTO 590 biotin**?

It is recommended to dissolve **ATTO 590 biotin** in a high-quality, anhydrous polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[\[2\]](#) Prepare the solution immediately before use to minimize degradation.[\[2\]](#)

Q4: How stable are **ATTO 590 biotin** solutions?

Solutions of **ATTO 590 biotin** in solvents like DMF or DMSO have limited stability, and their longevity depends on the quality of the solvent.[\[1\]](#)[\[2\]](#) For short-term storage, aliquots of the stock solution can be kept at -20°C or -80°C for a few weeks, protected from light and moisture.[\[3\]](#)[\[4\]](#) However, for best results, freshly prepared solutions are always recommended.[\[4\]](#)[\[5\]](#) Avoid repeated freeze-thaw cycles.[\[3\]](#)[\[4\]](#)

Q5: What are the key characteristics of ATTO 590?

ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes.[\[1\]](#)[\[6\]](#)[\[7\]](#) It is known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[\[1\]](#)[\[6\]](#)[\[7\]](#) These features make it highly suitable for demanding applications such as single-molecule detection and super-resolution microscopy.[\[1\]](#)[\[6\]](#)[\[7\]](#)

Quantitative Data Summary

The optical properties of ATTO 590 are summarized in the table below.

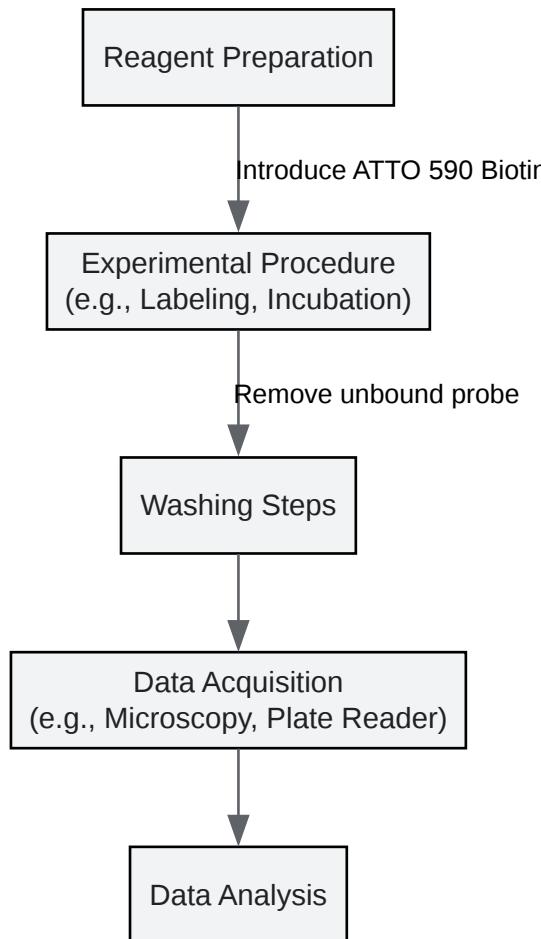
Property	Value	Reference
Absorption Maximum (λ_{abs})	593 nm	[1] [6]
Emission Maximum (λ_{fl})	622 nm	[1] [6]
Molar Extinction Coefficient (ϵ_{max})	1.2 x 10 ⁵ M ⁻¹ cm ⁻¹	[1] [6]
Fluorescence Quantum Yield (η_{fl})	80%	[1] [6]
Fluorescence Lifetime (t_{fl})	3.7 ns	[1] [6]

Experimental Protocols & Workflows

General Workflow for ATTO 590 Biotin Applications

The following diagram outlines a general workflow for experiments involving **ATTO 590 biotin**.

General Experimental Workflow for ATTO 590 Biotin



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Caption: General workflow for **ATTO 590 biotin** experiments.

Detailed Protocol: Biotinylation of Proteins with ATTO 590 NHS-Ester

This protocol is for labeling proteins with an amine-reactive form of ATTO 590.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, HEPES).
- ATTO 590 NHS-ester.
- Anhydrous, amine-free DMSO or DMF.
- Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3.
- Purification column (e.g., Sephadex G-25).

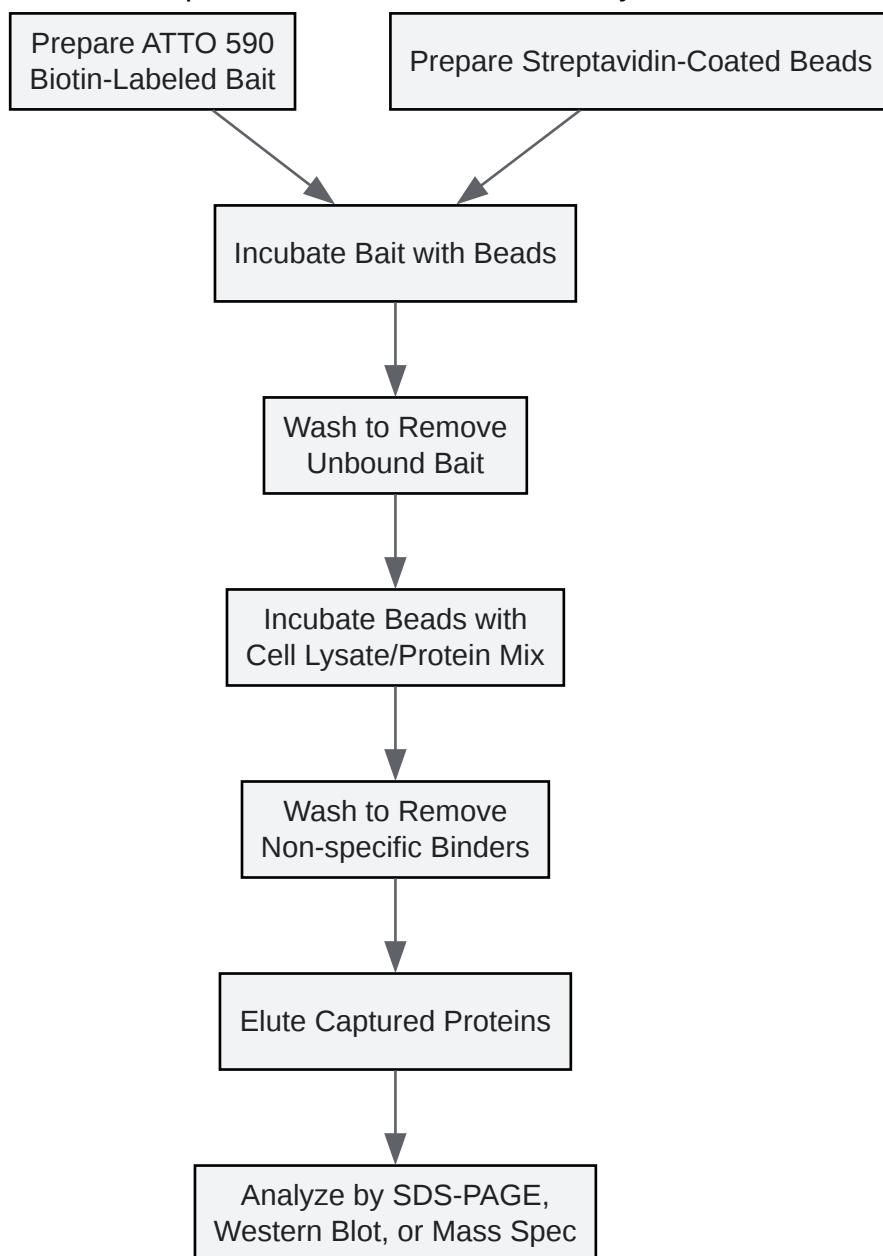
Procedure:

- Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the labeling reaction.[3]
- Prepare Dye Stock Solution: Immediately before use, dissolve the ATTO 590 NHS-ester in DMSO or DMF to a concentration of 10 mg/mL.[3]
- Labeling Reaction: Add the dye solution to the protein solution while gently vortexing. The amount of dye to add will depend on the desired degree of labeling and should be optimized for each protein. A common starting point is a 10- to 20-fold molar excess of the dye.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[3]
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or dialysis.[3]
- Storage: Store the purified conjugate under the same conditions as the unlabeled protein, typically in small aliquots at -20°C or -80°C.[3][4] Avoid repeated freeze-thaw cycles.[3][4]

Workflow for Streptavidin-Biotin Pull-Down Assay

This diagram illustrates the steps for a pull-down assay using **ATTO 590 biotin**-labeled bait to capture a target protein.

Streptavidin-Biotin Pull-Down Assay Workflow

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Caption: Workflow for a streptavidin-biotin pull-down assay.

Troubleshooting Guide

Problem: No or Weak Fluorescent Signal

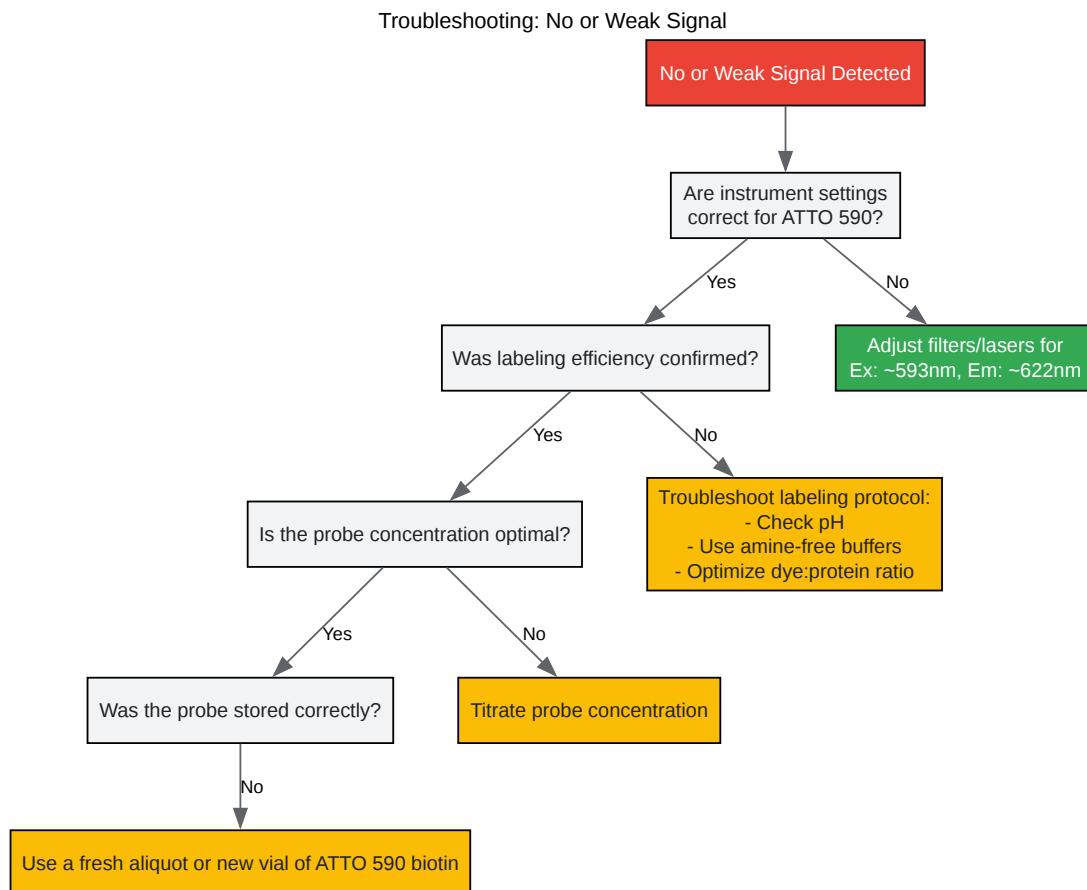
Potential Cause	Recommended Solution
Degraded ATTO 590 Biotin	Ensure the dye has been stored properly at -20°C, protected from light and moisture. Use a fresh vial if degradation is suspected.
Inefficient Labeling	Verify the pH of the labeling buffer is optimal (pH 8.0-9.0 for NHS-esters). ^[5] Ensure the protein buffer is free of primary amines. Optimize the dye-to-protein ratio.
Photobleaching	Use an anti-fade mounting medium for microscopy. Minimize the exposure time and intensity of the excitation light. ^[8]
Incorrect Filter/Laser Settings	Ensure the excitation and emission settings on the instrument are appropriate for ATTO 590 (Excitation max: ~593 nm, Emission max: ~622 nm). ^{[1][6]}

Problem: High Background or Non-Specific Staining

Potential Cause	Recommended Solution
Excess Unconjugated Dye	Ensure the purification step after labeling was sufficient to remove all free dye. Consider a second purification step if necessary.
Non-specific Binding of Conjugate	Increase the number and stringency of wash steps. Add a blocking agent (e.g., BSA) to the incubation and wash buffers. ^[9] Titrate the concentration of the ATTO 590 biotin conjugate to find the optimal signal-to-noise ratio. ^[9]
Autofluorescence	Image an unstained control sample to assess the level of autofluorescence. Choose imaging channels that minimize autofluorescence if possible. ^[8]
Contaminated Buffers or Reagents	Prepare fresh buffers and filter them before use. ^[10]

Troubleshooting Decision Tree: No or Weak Signal

This diagram provides a logical path for troubleshooting experiments with no or weak signal.

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Caption: Decision tree for troubleshooting weak or no signal.

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